4,5-dimethyl-2-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazinyl]thiophene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-dimethyl-2-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazinyl]thiophene-3-carbonitrile, also known as DMTTC, is a heterocyclic compound that has gained attention in scientific research for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4,5-dimethyl-2-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazinyl]thiophene-3-carbonitrile is complex and depends on its specific application. In organic electronics, 4,5-dimethyl-2-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazinyl]thiophene-3-carbonitrile acts as a p-type semiconductor, which means it can conduct positive charges. In optoelectronics, 4,5-dimethyl-2-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazinyl]thiophene-3-carbonitrile absorbs light and generates an excited state, which can be used to generate electricity. In sensing, 4,5-dimethyl-2-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazinyl]thiophene-3-carbonitrile binds to specific analytes and undergoes a change in fluorescence, which can be used to detect the analyte.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 4,5-dimethyl-2-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazinyl]thiophene-3-carbonitrile. However, studies have shown that 4,5-dimethyl-2-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazinyl]thiophene-3-carbonitrile is non-toxic and does not have any significant adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
4,5-dimethyl-2-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazinyl]thiophene-3-carbonitrile has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in various applications. However, 4,5-dimethyl-2-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazinyl]thiophene-3-carbonitrile has some limitations, including its high cost and limited availability, which can make it difficult to obtain for some researchers.
Zukünftige Richtungen
There are several future directions for research on 4,5-dimethyl-2-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazinyl]thiophene-3-carbonitrile. One potential area of research is the development of new synthetic methods for 4,5-dimethyl-2-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazinyl]thiophene-3-carbonitrile, which can improve its yield and reduce its cost. Another area of research is the development of new applications for 4,5-dimethyl-2-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazinyl]thiophene-3-carbonitrile, including its use in biomedicine and drug delivery. Finally, there is a need for further research on the biochemical and physiological effects of 4,5-dimethyl-2-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazinyl]thiophene-3-carbonitrile, which can help to determine its safety and suitability for use in various applications.
Conclusion:
In conclusion, 4,5-dimethyl-2-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazinyl]thiophene-3-carbonitrile is a heterocyclic compound that has gained attention in scientific research for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 4,5-dimethyl-2-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazinyl]thiophene-3-carbonitrile is needed to fully understand its potential and limitations.
Synthesemethoden
4,5-dimethyl-2-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazinyl]thiophene-3-carbonitrile can be synthesized through a multistep process involving the reaction of 2,4,6-trioxo-1,3-diazinan-5-ylidene hydrazine with 4,5-dimethylthiophene-3-carbonitrile. The reaction is carried out in the presence of a suitable catalyst and under controlled conditions of temperature and pressure. The resulting product is purified through various methods such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
4,5-dimethyl-2-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazinyl]thiophene-3-carbonitrile has been studied extensively for its potential applications in various fields such as organic electronics, optoelectronics, and sensing. In organic electronics, 4,5-dimethyl-2-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazinyl]thiophene-3-carbonitrile has been used as a building block for the synthesis of organic semiconductors, which can be used in the development of electronic devices such as transistors and solar cells. In optoelectronics, 4,5-dimethyl-2-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazinyl]thiophene-3-carbonitrile has been used as a photosensitizer for the synthesis of dye-sensitized solar cells. In sensing, 4,5-dimethyl-2-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazinyl]thiophene-3-carbonitrile has been used as a fluorescent probe for the detection of various analytes such as metal ions and biomolecules.
Eigenschaften
Produktname |
4,5-dimethyl-2-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazinyl]thiophene-3-carbonitrile |
---|---|
Molekularformel |
C11H9N5O3S |
Molekulargewicht |
291.29 g/mol |
IUPAC-Name |
4,5-dimethyl-2-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazinyl]thiophene-3-carbonitrile |
InChI |
InChI=1S/C11H9N5O3S/c1-4-5(2)20-10(6(4)3-12)16-15-7-8(17)13-11(19)14-9(7)18/h16H,1-2H3,(H2,13,14,17,18,19) |
InChI-Schlüssel |
WIYOBCDDPXQNMB-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=C(SC(=C1C#N)NN=C2C(=O)NC(=O)NC2=O)C |
SMILES |
CC1=C(SC(=C1C#N)NN=C2C(=O)NC(=O)NC2=O)C |
Kanonische SMILES |
CC1=C(SC(=C1C#N)NN=C2C(=O)NC(=O)NC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.